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Introduction

L-Arabitol, a five-carbon sugar alcohol, is a metabolite of significant interest in the study of
Candida species, a genus of yeasts that includes opportunistic human pathogens. Produced
from the metabolism of L-arabinose, a component of plant hemicellulose, L-arabitol plays a
role in the fungus's carbon metabolism and can serve as a potential biomarker for invasive
candidiasis. Understanding the biosynthesis of L-arabitol is crucial for developing novel
antifungal strategies and for various biotechnological applications. This technical guide
provides an in-depth overview of the L-arabitol biosynthesis pathway in Candida species,
including quantitative production data, detailed experimental protocols, and visualizations of the
key metabolic and regulatory pathways.

L-Arabitol Biosynthesis Pathway

The primary route for L-arabitol biosynthesis in Candida species is through the reduction of L-
arabinose. This process is an integral part of the L-arabinose catabolic pathway, which
ultimately funnels carbon into the central pentose phosphate pathway (PPP). The initial and
key step in L-arabitol production is the conversion of L-arabinose to L-arabitol, a reaction
catalyzed by L-arabinose reductase.

The subsequent steps involve the conversion of L-arabitol to L-xylulose and then to xylitol,
which is further metabolized to enter the pentose phosphate pathway. While these latter steps
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are technically part of L-arabitol catabolism, they are intrinsically linked to its biosynthesis and
overall flux. The key enzymes involved in this pathway are:

e L-Arabinose Reductase (LAR): Catalyzes the NADPH-dependent reduction of L-arabinose to
L-arabitol.

e L-Arabitol Dehydrogenase (LAD): Catalyzes the NAD+-dependent oxidation of L-arabitol to
L-xylulose.

e L-Xylulose Reductase (LXR): Catalyzes the NADPH-dependent reduction of L-xylulose to
xylitol.

Click to download full resolution via product page

Quantitative Data on L-Arabitol Production

Several Candida species are known to produce L-arabitol from L-arabinose. The yield and
productivity can vary significantly depending on the species, strain, and cultivation conditions.
The following tables summarize quantitative data from various studies.
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Substrate

Candida . L-Arabitol )
. Strain (L- . Yield (g/g) Reference
Species ) Titer (g/L)
Arabinose)
Candida
NRRL Y-7785 50 g/L 0.70 [1]
entomaea
Candida
o 27RL-4 20 g/L 10.42-10.72 0.51-0.53 [2][3]
parapsilosis
Candida
o DSM 70125 20 g/L 10 - 14 0.51-0.78 [4]
parapsilosis
Candida
o 1.02 [2]
tropicalis
Pichia
- ~ NRRLY-2075 50g/L 0.70 [5][1]
guilliermondii
Candida Initial L- .
L ] L-Arabitol ] )
parapsilosis Arabinose Biomass (g/L) Yield (g/g)
. Produced (g/L)
Strain (glL)
27RL-4 20 10.42 5.23 0.51
27RL-4 32.5 10.72 6.25 0.33
27RL-4 50 10.15 6.51 0.20
27RL-4 80 9.87 6.84 0.12
DSM 70125 20 10.28 6.27 0.51

Data adapted from Kordowska-Wiater et al. (2019).[2][6][3]

Transcriptional Regulation of L-Arabitol
Biosynthesis

The expression of genes involved in the L-arabinose catabolic pathway, including those for L-

arabitol biosynthesis, is tightly regulated at the transcriptional level. In fungi, this regulation is
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primarily controlled by specific transcription factors that respond to the presence of L-
arabinose.

In Aspergillus niger, a well-studied model for fungal pentose metabolism, two key transcriptional
activators have been identified: XInR and AraR. While XInR is the main regulator of D-xylose
metabolism, AraR specifically induces the genes of the L-arabinose pathway in the presence of
L-arabinose. It is likely that homologous regulatory systems exist in Candida species.

Click to download full resolution via product page

In Candida albicans, the general carbohydrate metabolism is regulated by transcription factors
such as Tye7p and Gal4p, which are key regulators of glycolysis. While their specific role in L-
arabinose metabolism is not fully elucidated, it is plausible that they play a role in integrating
the pentose catabolic pathway with central carbon metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-
arabitol biosynthesis in Candida species.

Protocol 1: Preparation of Cell-Free Extract for Enzyme
Assays

This protocol describes the preparation of cell-free extracts from Candida cells suitable for
spectrophotometric enzyme assays.

Materials:

Candida cell culture grown to mid-log phase

Lysis Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1
mM DTT)

Glass beads (0.5 mm diameter), acid-washed and sterile

Protease inhibitor cocktail
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Microcentrifuge tubes, pre-chilled
Bead beater or high-speed vortexer

Refrigerated microcentrifuge

Procedure:

Harvest Candida cells from the culture by centrifugation at 4,000 x g for 10 minutes at 4°C.
Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer containing a protease
inhibitor cocktail.

Transfer the cell suspension to a pre-chilled microcentrifuge tube containing an equal volume
of glass beads.

Disrupt the cells by mechanical agitation using a bead beater or by vigorous vortexing for 30-
second intervals, with 30-second cooling periods on ice, for a total of 5-10 cycles.

Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris and glass
beads.

Carefully transfer the supernatant (cell-free extract) to a new pre-chilled tube.

Determine the protein concentration of the cell-free extract using a standard method such as
the Bradford assay.

Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

Click to download full resolution via product page

Protocol 2: Spectrophotometric Enzyme Assays

The activities of the key enzymes in the L-arabitol pathway can be determined by monitoring
the change in absorbance of NAD(P)H at 340 nm.
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A. L-Arabinose Reductase (LAR) Assay

e Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-
arabinose to L-arabitol.

e Reaction Mixture (1 mL total volume):

50 mM Potassium Phosphate Buffer (pH 6.5)

[¢]

0.2 mM NADPH

[e]

100 mM L-arabinose

[e]

Cell-free extract (containing 10-50 ug of total protein)

(¢]

e Procedure:

o Combine the buffer and NADPH in a cuvette and incubate at 30°C for 5 minutes to

equilibrate.
o Add the cell-free extract and mix gently.
o Initiate the reaction by adding L-arabinose.

o Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a
spectrophotometer.

o Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22
mM~1 cm~1). One unit of activity is defined as the amount of enzyme that oxidizes 1 pmol
of NADPH per minute.

B. L-Arabitol Dehydrogenase (LAD) Assay

e Principle: Measures the rate of NAD+ reduction to NADH during the oxidation of L-arabitol

to L-xylulose.

e Reaction Mixture (1 mL total volume):
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[e]

100 mM Glycine-NaOH Buffer (pH 9.0)

2.5 mM NAD+

o

[¢]

100 mM L-arabitol

[e]

Cell-free extract (containing 20-100 ug of total protein)

e Procedure:

o Combine the buffer, NAD+, and L-arabitol in a cuvette and incubate at 30°C for 5
minutes.

o Initiate the reaction by adding the cell-free extract.
o Monitor the increase in absorbance at 340 nm for 3-5 minutes.

o Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM~1
cm~1). One unit of activity is defined as the amount of enzyme that reduces 1 pmol of
NAD+ per minute.

C. L-Xylulose Reductase (LXR) Assay

e Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-
xylulose to xylitol.

e Reaction Mixture (1 mL total volume):

[¢]

100 mM Glycine Buffer (pH 10.0)

[e]

0.1 mM NADPH

[e]

10 mM L-xylulose

o

Cell-free extract (containing 10-50 ug of total protein)

e Procedure:

o Combine the buffer and NADPH in a cuvette and incubate at 25°C for 5 minutes.
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Add the cell-free extract and mix.

[e]

o

Initiate the reaction by adding L-xylulose.

Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

[¢]

[¢]

Calculate the enzyme activity as described for the LAR assay.

Protocol 3: Quantification of L-Arabitol by HPLC

This protocol describes the quantification of extracellular L-arabitol in Candida culture

supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

Candida culture supernatant

HPLC system with a Refractive Index (RI) detector
Carbohydrate analysis column (e.g., Aminex HPX-87H)
Mobile phase (e.g., 5 mM H2S0a4)

L-arabitol standard solutions of known concentrations

Syringe filters (0.22 um)

Procedure:

Harvest Candida cells from the culture by centrifugation at 10,000 x g for 10 minutes.

Collect the supernatant and filter it through a 0.22 um syringe filter to remove any remaining
cells and debris.

Prepare a series of L-arabitol standard solutions of known concentrations (e.g., 0.1, 0.5, 1,
5, 10 g/L) in the mobile phase.

Set up the HPLC system with the appropriate column and mobile phase at a constant flow
rate (e.g., 0.6 mL/min) and column temperature (e.g., 60°C).
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« Inject the L-arabitol standards to generate a calibration curve by plotting peak area against
concentration.

* Inject the filtered culture supernatant samples.

« |dentify the L-arabitol peak in the sample chromatograms based on the retention time of the
standard.

e Quantify the concentration of L-arabitol in the samples by comparing the peak area to the
calibration curve.

Protocol 4: Gene Expression Analysis by RT-gPCR

This protocol outlines the steps for analyzing the expression of genes involved in L-arabitol
biosynthesis using reverse transcription-quantitative PCR (RT-qPCR).

A. RNA Extraction from Candida Species
e Materials:

o Candida cells grown under desired conditions

[¢]

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent

[e]

RNase-free water, tubes, and tips

o

Bead beater and zirconia/silica beads (for mechanical lysis)

DNase |

[¢]

e Procedure (using a kit with mechanical lysis):
o Harvest approximately 1x107 Candida cells by centrifugation.
o Resuspend the cell pellet in the lysis buffer provided in the kit.

o Add zirconia/silica beads and perform mechanical disruption using a bead beater.
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o Proceed with the RNA purification steps as per the manufacturer's instructions, including
the on-column DNase | digestion to remove any contaminating genomic DNA.

o Elute the RNA in RNase-free water.

o Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by
agarose gel electrophoresis to check for intact ribosomal RNA bands.

B. cDNA Synthesis

o Materials:

o Total RNA (1-2 pg)

o Reverse transcriptase enzyme

o Random hexamers or oligo(dT) primers

o dNTPs

o RNase inhibitor

o Reaction buffer

e Procedure:

o In an RNase-free tube, combine the total RNA and random hexamers/oligo(dT) primers.

o Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on
ice.

o Prepare a master mix containing the reaction buffer, ANTPs, RNase inhibitor, and reverse
transcriptase.

o Add the master mix to the RNA-primer mixture.

o Incubate the reaction at the recommended temperature for the reverse transcriptase (e.g.,
42°C or 50°C) for 60 minutes.
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o Inactivate the enzyme by heating at 70°C for 10 minutes.

o The resulting cDNA can be used directly for gPCR or stored at -20°C.
C. Quantitative PCR (qPCR)
e Materials:

o cDNA template

o Gene-specific forward and reverse primers for the target genes (e.g., LAR, LAD, LXR) and
a reference gene (e.g., ACT1)

o SYBR Green or TagMan probe-based qPCR master mix
o Real-time PCR instrument
e Procedure:

o Design and validate qPCR primers for the target and reference genes. Primers should be
18-24 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) of
58-62°C. The amplicon size should be between 100-200 base pairs.

o Prepare the gPCR reaction mix containing the master mix, forward and reverse primers,
and diluted cDNA.

o Perform the gPCR reaction in a real-time PCR instrument using a standard cycling
protocol (e.qg., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15
sec and 60°C for 1 min).

o Include a melt curve analysis at the end of the run (for SYBR Green) to verify the
specificity of the amplification.

o Analyze the data using the AACt method to determine the relative fold change in gene
expression, normalized to the reference gene.
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Conclusion

The biosynthesis of L-arabitol in Candida species is a key metabolic process linked to L-
arabinose utilization. A thorough understanding of this pathway, its regulation, and the enzymes
involved is essential for both basic research and applied sciences. This technical guide
provides a comprehensive resource for researchers, scientists, and drug development
professionals, offering quantitative data, detailed experimental protocols, and visual
representations of the core concepts to facilitate further investigation into this important area of
Candida biology. The provided methodologies can serve as a foundation for studies aimed at
elucidating the role of L-arabitol in pathogenesis, identifying novel antifungal targets, and
engineering Candida strains for biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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